Hydrogen-Bond Donor Capacity: 6-Amino-1H-indol-4-ol vs. 6-Aminoindole
6-Amino-1H-indol-4-ol possesses three hydrogen-bond donor (HBD) sites (indole NH, phenolic OH, aniline NH₂), compared to two HBD sites for 6-aminoindole (indole NH, aniline NH₂) . This additional HBD, contributed by the 4-OH group, elevates the compound's capacity for intermolecular hydrogen bonding with biological targets and alters its solubility and permeability profile. The increased HBD count directly impacts compliance with Lipinski's Rule of Five and influences oral bioavailability predictions in drug design contexts [1].
| Evidence Dimension | Hydrogen-Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | 3 (indole-NH, 4-OH, 6-NH₂) |
| Comparator Or Baseline | 6-Aminoindole (CAS 5318-27-4): 2 HBD (indole-NH, 6-NH₂); 4-Hydroxyindole (CAS 2380-94-1): 2 HBD (indole-NH, 4-OH) |
| Quantified Difference | +1 HBD over either mono-substituted comparator (50% increase) |
| Conditions | Computed properties based on molecular structure; TPSA and HBD/HBA counts from Chemsrc and PubChem (2026). |
Why This Matters
The additional HBD site confers distinct solubility and target-engagement profiles that cannot be achieved with mono-substituted indole building blocks, directly affecting the pharmacokinetic and pharmacodynamic properties of derived lead compounds.
- [1] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46(1-3), 3–26. (Rule of Five framework for HBD/HBA interpretation). View Source
